molecular formula C9H9ClN2 B049777 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine CAS No. 118000-39-8

2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Cat. No. B049777
M. Wt: 180.63 g/mol
InChI Key: JDCPXRGFZRCZBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine involves multiple steps, including the modification of pyridine derivatives. A notable method involves the reaction of dichlorocarbene with 2-(benzylideneamino)pyridines, leading to the formation of pyridinium dichloromethylids, which undergo intramolecular cyclization to give 2-aryl-3-chloroimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991). Another approach detailed the synthesis of related compounds through reactions involving chlorination and N-oxidation steps, emphasizing green chemistry principles (Gilbile, Bhavani, & Vyas, 2017).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structures of substituted imidazo[1,2-a]pyridine derivatives, confirming their monoclinic P21/c symmetry and providing insights into their spatial arrangement (Ma, Jia, Fan, Shi, & Zhang, 2016).

Chemical Reactions and Properties

2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including cyclization and nucleophilic substitution, to yield structurally diverse compounds. The presence of the chloromethyl group enables further functionalization and the introduction of various substituents, expanding the compound's chemical versatility (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including melting points, solubility, and crystallinity, are crucial for their application in medicinal chemistry. These properties are typically characterized through spectroscopic methods such as NMR, IR, and MS, as well as by melting point determination (Santaniello, Price, & Murray, 2017).

Chemical Properties Analysis

The chemical properties of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine derivatives, including reactivity, stability, and the nature of their interactions with other molecules, are essential for understanding their potential applications. Studies have focused on their synthesis, characterization, and the exploration of their reactions to expand the structural diversity of the imidazo[1,2-a]pyridine family (Yan, Wang, Song, & Sun, 2009).

Scientific Research Applications

1. Application in Agrochemical and Pharmaceutical Industries

  • Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The synthesis involves a base-catalyzed alkylation process .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Application in Wastewater Treatment

  • Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used in the synthesis of a novel pyridine-modified chitosan (PYCS) adsorbent for the removal of metal ions from acidic wastewater .
  • Methods of Application : The synthesis involves a multistep procedure including the successive grafting of 2-(chloromethyl)pyridine hydrochloride and crosslinking with glutaraldehyde .
  • Results or Outcomes : The absorbent exhibited a high capacity for Fe (III) and the maximum adsorption capacity was up to 66.20 mg/g under optimal experimental conditions .

3. Application in Synthesis of Ligands

  • Summary of Application : 2-Chloromethylpyridine is used as a precursor to pyridine-containing ligands .
  • Methods of Application : The specific methods of application can vary depending on the type of ligand being synthesized .
  • Results or Outcomes : The synthesis of these ligands allows for the creation of a variety of complex chemical structures .

4. Application in the Synthesis of Proton Pump Inhibitors

  • Summary of Application : 2-(Chloromethyl)pyridine is used in the synthesis of proton pump inhibitors, which are used in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases .
  • Methods of Application : The specific methods of application can vary depending on the specific proton pump inhibitor being synthesized .
  • Results or Outcomes : The synthesis of these inhibitors has led to the development of several top-selling pharmaceuticals .

5. Application in the Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

  • Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Methods of Application : The synthesis involves a base-catalyzed alkylation process .
  • Results or Outcomes : The synthesized contrast agent is used in MRI to enhance the visibility of internal body structures .

6. Application in Alkylation of p-tert-butylcalix

  • Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix .
  • Methods of Application : The synthesis involves a base-catalyzed alkylation process .
  • Results or Outcomes : The alkylation of p-tert-butylcalix results in the formation of new compounds with potential applications in various fields .

Safety And Hazards

2-Chloromethylpyridine is considered hazardous. It is an analogue of nitrogen mustards and has been investigated for its mutagenicity . It can cause burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPXRGFZRCZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359309
Record name 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

CAS RN

118000-39-8
Record name 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Dichloroacetone (17.6 g, 138.3 mmol) was added to a solution of 6-methylpyridin-2-amine (10 g, 92.5 mmol) in acetonitrile (200 ml). The mixture was heated at reflux for 14 h (the reaction was monitored by TLC). The mixture was concentrated under reduced pressure, the residue was diluted with water, and the pH was adjusted to 7.5 with sodium bicarbonate solution. The mixture was extracted with EtOAc, the combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 10% ethyl acetate in n-hexane and silica gel (230-400 mesh) to afford 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine (7.0 g, 70.7%) as a pale yellow solid. 1H NMR: 200 MHz, CDCl3: δ 8.15 (s, 1H), 7.6 (dd, 2H), 7.1 (t, 1H), 6.8 (t, 1H), 4.95 (s, 2H), 2.6 (s, 3H). MS: [M+H]+: m/z=181.5.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Endoori, KC Gulipalli, S Bodige… - Journal of …, 2021 - Wiley Online Library
A novel series of imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives were designed, synthesized, and evaluated for their anticancer activity against two different human cancer …
Number of citations: 13 onlinelibrary.wiley.com
L Brier, H Hassan, X Hanoulle, V Landry… - European journal of …, 2023 - Elsevier
Since end of 2019, the global and unprecedented outbreak caused by the coronavirus SARS-CoV-2 led to dramatic numbers of infections and deaths worldwide. SARS-CoV-2 …
Number of citations: 6 www.sciencedirect.com
NV Kovalenko, GP Kutrov, YV Filipchuk… - Chemistry of Heterocyclic …, 2002 - Springer
The reactions of 1,3-dibromoacetone with 2-aminoazines and 2-aminoazoles has been carried out for the first time and the pure intermediate quaternary salts have been isolated. They …
Number of citations: 10 link.springer.com

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